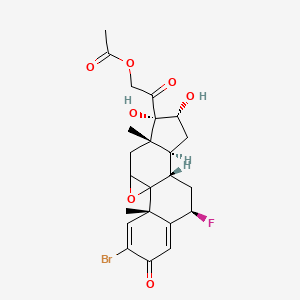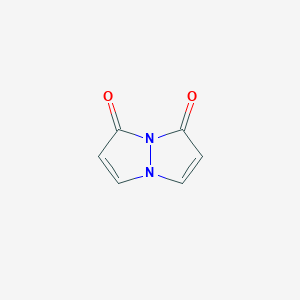
Urea, N'-(4-ethoxyphenyl)-N-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by various phenyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-ethoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethoxyaniline+methyl isocyanate→Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and temperature control is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where the ethoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar urea derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Urea, (4-ethoxyphenyl)-: This compound is similar but lacks the methyl and additional phenyl groups.
N-Phenylurea: Another related compound with different substituents on the urea core.
Uniqueness
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is unique due to its specific combination of ethoxy, methyl, and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
10219-42-8 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-11-9-13(10-12-15)17-16(19)18(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,17,19) |
InChI Key |
TYFABWNPRPQEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


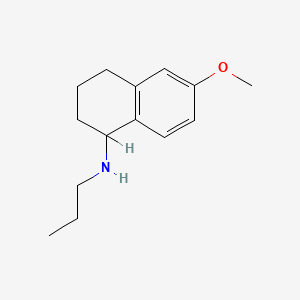
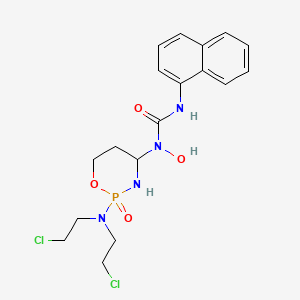
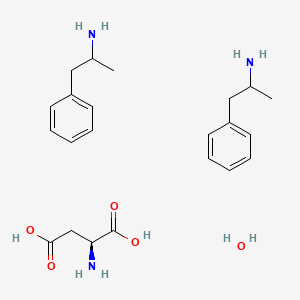
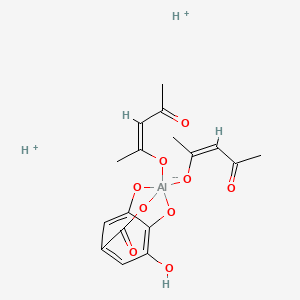
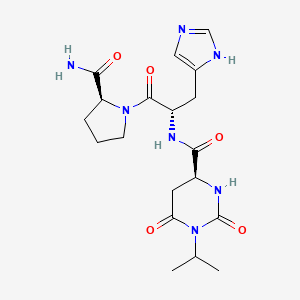
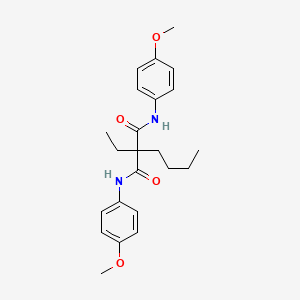
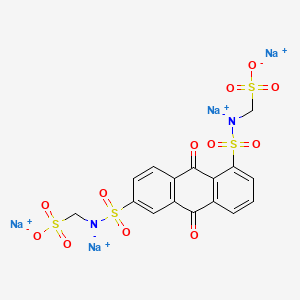
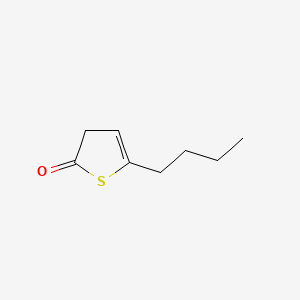


![(E)-but-2-enedioic acid;1-[2-[2-[3-[cyclohexyl(methyl)amino]propoxy]-5-nitrophenyl]-2H-1,3-benzothiazol-3-yl]ethanone](/img/structure/B12710652.png)
